Cas no 1272743-07-3 ((2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol)

(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol is a chiral compound with significant applications in the pharmaceutical industry. Its unique pyrimidinyl substituent offers versatile synthetic opportunities, enhancing its utility in drug discovery. The compound's structural integrity and chirality contribute to its effectiveness in various biochemical reactions, making it a valuable intermediate in the development of novel therapeutic agents.
(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol structure
1272743-07-3 structure
Product name:(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol
CAS No:1272743-07-3
MF:C6H9N3O
MW:139.155160665512
CID:6317307
PubChem ID:55296425

(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol
    • (βS)-β-Amino-5-pyrimidineethanol
    • Inchi: 1S/C6H9N3O/c7-6(3-10)5-1-8-4-9-2-5/h1-2,4,6,10H,3,7H2/t6-/m1/s1
    • InChI Key: LMWDRJJEUKSKPG-ZCFIWIBFSA-N
    • SMILES: C1=NC=C([C@H](N)CO)C=N1

(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1850185-0.1g
(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol
1272743-07-3
0.1g
$1521.0 2023-09-19
Enamine
EN300-1850185-1.0g
(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol
1272743-07-3
1g
$1729.0 2023-06-02
Enamine
EN300-1850185-0.25g
(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol
1272743-07-3
0.25g
$1591.0 2023-09-19
Enamine
EN300-1850185-5.0g
(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol
1272743-07-3
5g
$5014.0 2023-06-02
Enamine
EN300-1850185-10g
(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol
1272743-07-3
10g
$7435.0 2023-09-19
Enamine
EN300-1850185-1g
(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol
1272743-07-3
1g
$1729.0 2023-09-19
Enamine
EN300-1850185-0.5g
(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol
1272743-07-3
0.5g
$1660.0 2023-09-19
Enamine
EN300-1850185-2.5g
(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol
1272743-07-3
2.5g
$3389.0 2023-09-19
Enamine
EN300-1850185-10.0g
(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol
1272743-07-3
10g
$7435.0 2023-06-02
Enamine
EN300-1850185-0.05g
(2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol
1272743-07-3
0.05g
$1452.0 2023-09-19

Additional information on (2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol

Introduction to (2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol (CAS No. 1272743-07-3)

The compound (2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol, identified by its CAS number 1272743-07-3, represents a significant advancement in the field of pharmaceutical chemistry. This chiral amine derivative features a pyrimidine moiety linked to an ethanolamine backbone, making it a versatile scaffold for the development of novel therapeutic agents. The stereochemical configuration at the second carbon atom, denoted as (2S), underscores its importance in biological activity and pharmacokinetic properties.

In recent years, the exploration of heterocyclic compounds has gained considerable attention due to their broad spectrum of biological activities. Pyrimidine derivatives, in particular, have been extensively studied for their roles in various pharmacological applications, including antiviral, anticancer, and anti-inflammatory therapies. The presence of the pyrimidine ring in (2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol not only enhances its potential interactions with biological targets but also contributes to its structural stability and metabolic profile.

The compound's molecular structure suggests a high degree of flexibility, which can be exploited to optimize binding affinity and selectivity. This flexibility is particularly valuable in drug design, where subtle modifications can significantly alter biological activity. The (S)-configuration at the stereocenter further complicates its interactions with biological systems, potentially leading to unique pharmacological profiles compared to its enantiomer.

Current research in medicinal chemistry increasingly emphasizes the importance of chirality in drug development. Enantiopure compounds often exhibit distinct pharmacological properties, necessitating rigorous stereochemical control during synthesis. The synthesis of (2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol requires advanced synthetic methodologies to ensure high enantiomeric purity, which is critical for its intended therapeutic applications.

Recent studies have highlighted the potential of pyrimidine-based compounds as modulators of enzyme activity and receptor binding. For instance, derivatives of pyrimidine have been shown to inhibit kinases and other enzymes involved in cancer progression. The structural features of (2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol align well with these findings, suggesting its utility in developing kinase inhibitors or other enzyme-targeted therapies.

Furthermore, the compound's ethanolamine backbone provides a favorable pharmacokinetic profile, including good solubility and bioavailability. These properties are essential for ensuring effective drug delivery and therapeutic efficacy. The combination of stereochemical complexity and favorable physicochemical characteristics makes (2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol a promising candidate for further investigation.

In vitro studies have begun to elucidate the biological activity of this compound. Preliminary data suggest that it exhibits inhibitory effects on certain enzymes and may have therapeutic potential in conditions such as inflammation and neurodegenerative diseases. These findings are supported by computational modeling studies that predict favorable binding interactions between the compound and target proteins.

The development of novel synthetic routes for (2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol is an ongoing area of research. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, are being employed to improve yield and purity. These advancements are crucial for scaling up production and facilitating preclinical testing.

Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they enter clinical trials. Animal models provide valuable insights into how (2S)-2-amino-2-(pyrimidin-5-yl)ethan-1-ol behaves within a living system, helping researchers identify potential side effects and optimal dosing regimens. These studies also contribute to understanding its mechanism of action at a molecular level.

The integration of computational biology and machine learning has accelerated the discovery process for new drug candidates like (2S)-2-amino-2-(pyrimidin-5-yethyl)ethan-l -ol. By leveraging large datasets and predictive models, researchers can identify promising scaffolds more efficiently than traditional methods alone. This approach has already led to several breakthroughs in identifying novel therapeutic agents.

As interest in personalized medicine grows, compounds like (2S)-amino - 20 - (pyrimidin - 5 - yl) ethanol - 1 - ol become increasingly relevant due to their potential for targeted therapy based on individual genetic profiles. Future research may explore how variations in this compound's structure can enhance its specificity for different patient populations.

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